7H-Dibenzo[c,g]carbazole: A Comprehensive Technical Guide for Researchers
7H-Dibenzo[c,g]carbazole: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of 7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic aromatic compound of significant interest to researchers in toxicology, environmental science, and drug development. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, toxicological profile, and analytical methodologies, presented with the causal insights essential for practical application in a research setting.
Core Identity and Physicochemical Properties
7H-Dibenzo[c,g]carbazole is a polycyclic aromatic hydrocarbon containing a nitrogen heteroatom. Its chemical structure and properties are fundamental to understanding its biological activity and environmental fate.
Chemical Structure:
Caption: Chemical structure of 7H-Dibenzo[c,g]carbazole.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 194-59-2 | [1][2][3] |
| Molecular Formula | C₂₀H₁₃N | [2][4][5] |
| Molecular Weight | 267.32 g/mol | [2][5] |
| Appearance | Yellow crystalline solid; Needles from ethanol | [5] |
| Melting Point | 158 °C | [5] |
| Solubility | Soluble in common organic solvents; Insoluble in petroleum ether.[5] Despite high lipophilicity, it is more water-soluble than homocyclic aromatics.[6] | [5][6] |
| Synonyms | 3,4:5,6-Dibenzocarbazole, 7-Aza-7H-dibenzo[c,g]fluorene, 7H-DB(c,g)C | [1][2] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 7H-Dibenzo[c,g]carbazole is crucial for obtaining standards for toxicological and metabolic studies. A common synthetic route involves the reaction of racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) with an aminating agent under high temperature and pressure.
Experimental Protocol: Synthesis of 7H-Dibenzo[c,g]carbazole
This protocol is based on a method utilizing an autoclave for the amination of rac-BINOL.[4]
Materials:
-
Racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL)
-
Ammonium sulfite monohydrate
-
Aqueous ammonia
-
Benzene
-
Autoclave
Procedure:
-
Initial Reaction Mixture: In an autoclave, combine rac-BINOL (e.g., 1.6 g, 5.6 mmol), half the total amount of ammonium sulfite monohydrate (e.g., 9.0 g, 67 mmol), and aqueous ammonia (e.g., 12 mL, 174 mmol).[4]
-
First Heating Cycle: Seal the autoclave and heat the mixture while stirring to 220 °C for 8 hours. The high temperature and pressure facilitate the nucleophilic substitution of the hydroxyl groups with amino groups.
-
Cooling and Reagent Addition: Cool the autoclave to 25 °C. Add the remaining half of the ammonium sulfite monohydrate and aqueous ammonia to the reaction mixture.[4] This two-step addition of the aminating agent can improve the reaction yield.[4]
-
Second Heating Cycle: Reseal the autoclave and heat the mixture again to 220 °C for another 8 hours to ensure complete conversion.[4]
-
Isolation of Crude Product: After cooling to 25 °C, wash the resulting solid with water and filter.
-
Purification: Recrystallize the crude product from benzene to yield purified 7H-Dibenzo[c,g]carbazole.[4]
Causality in Experimental Design: The use of an autoclave is necessary to achieve the high temperatures and pressures required for the amination reaction to proceed efficiently. The two-step addition of the aminating agent helps to maintain a sufficient concentration of the reagent throughout the reaction, driving it to completion and maximizing the yield.
Toxicological Profile and Mechanisms of Action
7H-Dibenzo[c,g]carbazole is a well-documented carcinogen and mutagen.[5][7][8] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules.
Carcinogenicity:
DBC is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[5] It has been shown to be a potent multi-site and multi-species carcinogen in animal studies, inducing tumors at the site of application and in distant organs, particularly the liver.[8] In mice, oral administration has been shown to cause liver and stomach cancers.[9][10]
Genotoxicity and Metabolic Activation:
The genotoxicity of DBC is a primary driver of its carcinogenic effects. The parent compound itself is not the ultimate carcinogen; it requires metabolic activation. The cytochrome P450 (CYP) family of enzymes plays a pivotal role in this process.[6]
Two primary pathways of metabolic activation are proposed:
-
Ring Carbon Oxidation: CYP enzymes can oxidize the aromatic rings of DBC to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols, which can be further oxidized to form highly reactive diol epoxides that readily form adducts with DNA.
-
N-Hydroxylation: The nitrogen atom in the pyrrole ring can also be a site of metabolic activation, leading to the formation of N-hydroxy metabolites.
The formation of DBC-DNA adducts is a critical event in the initiation of carcinogenesis.[7] Studies have shown that human liver cell lines differ in their ability to metabolize DBC and form these adducts, which correlates with their sensitivity to DBC-induced apoptosis.[7]
Caption: Simplified metabolic activation pathway of 7H-Dibenzo[c,g]carbazole.
Analytical Methodologies
Accurate detection and quantification of 7H-Dibenzo[c,g]carbazole are essential for environmental monitoring, toxicological research, and exposure assessment. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Analytical Workflow: HPLC Analysis of DBC and its Metabolites
Objective: To separate and quantify DBC and its hydroxylated metabolites from a biological matrix (e.g., cell culture medium, microsomal incubations).
Protocol:
-
Sample Preparation:
-
Extract the sample with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC System:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: A fluorescence detector is highly sensitive for detecting polycyclic aromatic compounds. UV detection can also be used.[11]
-
-
Chromatographic Conditions:
-
Develop a gradient elution program to achieve optimal separation of the parent compound and its metabolites.
-
Set the excitation and emission wavelengths of the fluorescence detector to maximize the signal for the analytes of interest.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of DBC and its synthesized metabolite standards.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.
-
Self-Validating System: The use of authentic, synthesized standards for DBC and its metabolites is critical for the validation of this method.[11][12] Co-chromatography, where the sample is spiked with a known standard, can be used to confirm the identity of the peaks. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive identification of metabolites.[11][12]
Environmental Significance and Safety
7H-Dibenzo[c,g]carbazole is an environmental pollutant found in tobacco smoke and is a product of incomplete combustion of organic matter.[3][6][13] Its persistence and bioaccumulation potential are of concern for human health.[6]
Safety Precautions:
Due to its confirmed carcinogenicity, handling of 7H-Dibenzo[c,g]carbazole requires strict safety protocols.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of all DBC-contaminated waste as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Conclusion
7H-Dibenzo[c,g]carbazole is a potent environmental carcinogen that poses a significant health risk. A thorough understanding of its chemical properties, synthesis, metabolic activation, and analytical detection is paramount for researchers in the fields of toxicology, environmental science, and drug development. The protocols and information presented in this guide are intended to provide a solid foundation for conducting research with this compound in a safe and scientifically rigorous manner.
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The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat. [Link]
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New Jersey Department of Health. 7H-DIBENZO (c,g) CARBAZOLE. [Link]
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California Office of Environmental Health Hazard Assessment. NO SIGNIFICANT RISK LEVELS (NSRLS) FOR THE PROPOSITION 65 CARCINOGENS BENZ[a]ANTHRACENE (ORAL) AND 7H-DIBENZO[c,g]CARBAZOLE (ORAL). [Link]
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National Institutes of Health. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. [Link]
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National Institutes of Health. Properties, environmental fate and biodegradation of carbazole. [Link]
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Inchem.org. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983). [Link]
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